3,4-difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F5N3O/c1-8-6-12(15(18,19)20)23-13(22-8)4-5-21-14(24)9-2-3-10(16)11(17)7-9/h2-3,6-7H,4-5H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGZHFCKEGWKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC(=C(C=C2)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Condensation Reaction: The initial step involves the condensation of 3,4-difluorobenzoyl chloride with an appropriate amine to form the benzamide core.
Pyrimidine Introduction: The pyrimidine moiety is introduced through a nucleophilic substitution reaction, where the benzamide is reacted with a pyrimidine derivative under basic conditions.
Final Assembly: The final product is obtained by coupling the intermediate with 4-methyl-6-(trifluoromethyl)pyrimidine-2-yl)ethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3,4-difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in oncology and antimicrobial research.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and pyrimidine moieties are known to enhance binding affinity and specificity to certain biological targets, potentially inhibiting or modulating their activity. This can lead to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison:
Structural Analogues in Pesticidal Chemistry
- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Key Features: Pyridinecarboxamide core with trifluoromethylphenoxy and difluorophenyl groups. Application: Herbicide targeting carotenoid biosynthesis . Comparison: Unlike the target compound’s pyrimidine-ethyl linkage, diflufenican’s pyridine-phenoxy scaffold enhances herbicidal activity through membrane disruption. The trifluoromethyl group in both compounds improves environmental stability .
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) :
Antimicrobial Thieno-Pyrimidin Derivatives
- 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b): Key Features: Thieno-pyrimidin core with trifluoromethylphenoxy and methoxybenzamide groups. Application: Demonstrated anti-bacterial and anti-fungal activity via membrane interaction . Comparison: The thieno-pyrimidin ring in 8b may offer broader antimicrobial spectrum compared to the target compound’s pyrimidine ring. However, the ethyl linker in the target compound could improve solubility .
Therapeutic Heterocyclic Derivatives
- 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide: Key Features: Thiazole-thioether and pyridinylaminoethyl substitutions. Application: Investigated for cancer and viral infections due to kinase inhibition . Comparison: The thioether linkage in this compound may enhance cellular uptake compared to the target compound’s direct ethyl linkage. Both compounds leverage trifluoromethyl groups for target affinity .
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide: Key Features: Pyrazolo-pyrimidin core with fluorinated chromen and isopropylbenzamide groups. Application: Anticandidate for thrombosis or cancer therapy, with a melting point of 175–178°C and molecular weight 589.1 g/mol . Comparison: The pyrazolo-pyrimidin scaffold in this compound may offer higher metabolic stability than the target compound’s pyrimidine ring. Fluorine substitutions in both improve bioavailability .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Research Findings and Implications
- Pesticidal Potential: The trifluoromethylpyrimidine group in the target compound aligns with herbicidal analogs like diflufenican, suggesting possible inhibition of plant growth regulators .
- Therapeutic Applications : Fluorine and pyrimidine motifs in the compound mirror kinase inhibitors in patent literature, hinting at anti-cancer or anti-viral utility .
Biological Activity
3,4-Difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure suggests possible interactions with biological targets, making it a candidate for further investigation.
Chemical Structure
The compound can be represented as follows:
This formula indicates the presence of fluorine atoms, which often enhance biological activity through increased lipophilicity or altered binding properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown moderate to good in vitro antifungal and antibacterial activities. For instance, compounds with similar structures demonstrated efficacy against pathogens such as Botrytis cinerea and Xanthomonas species .
- Kinase Inhibition : Compounds containing similar moieties have been reported as kinase inhibitors, useful in treating diseases related to diabetes and cancer .
Antimicrobial Activity
A study evaluated a series of benzamide derivatives, including those with trifluoromethyl substitutions. The results indicated that certain derivatives exhibited significant antifungal activity against Rhizoctonia solani, with effective concentrations (EC50) comparable to established antifungal agents .
Table 1: Antifungal Activity of Related Compounds
| Compound ID | Pathogen | EC50 (µg/mL) | Comparison Agent | EC50 (µg/mL) |
|---|---|---|---|---|
| 4j | Rhizoctonia solani | 6.72 | Hymexazol | 6.11 |
| 4l | Botrytis cinerea | 5.21 | N/A | N/A |
Kinase Inhibition
In another research context, compounds similar to the target compound were assessed for their ability to inhibit specific kinases involved in cellular signaling pathways. These studies highlighted the potential of such compounds in managing conditions like diabetic nephropathy .
Molecular Docking Studies
Molecular docking simulations have been performed to predict binding affinities and interactions of the compound with various biological targets. For instance, docking analysis revealed favorable interactions between the nitrogen atom in the pyrimidine ring and key amino acids in target proteins, suggesting a mechanism for its biological activity .
Q & A
Q. Critical Conditions :
- Temperature : Reactions often proceed at 0–5°C during acyl chloride coupling to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves impurities from trifluoromethyl groups, which complicate crystallization .
Advanced Question: Q. How can researchers address low yields in the final coupling step due to steric hindrance from the trifluoromethyl group?
Methodological Answer:
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation by reducing steric hindrance .
- Microwave-Assisted Synthesis : Shorten reaction times and improve yields (e.g., 30 minutes at 80°C vs. 12 hours reflux) .
- Alternative Coupling Agents : Replace benzoyl chloride with HATU or EDCI for milder activation .
Structural Characterization
Basic Question: Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify fluorine coupling patterns (e.g., ³J coupling in difluoro groups) and trifluoromethyl splitting . Example: ¹⁹F NMR can resolve CF₃ signals at δ -60 to -70 ppm.
- X-ray Crystallography : Resolves conformational isomerism, as seen in related difluorobenzamide derivatives with twisted pyrimidine-benzamide dihedral angles (e.g., 36.2° in analogous structures) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]+ with <2 ppm error).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
